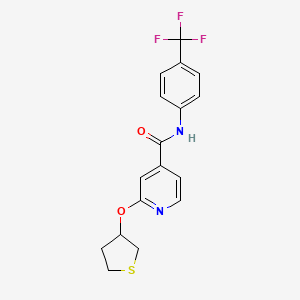

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

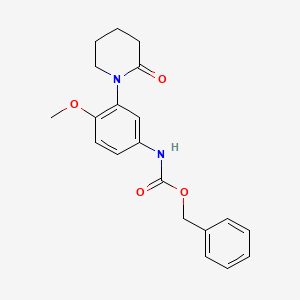

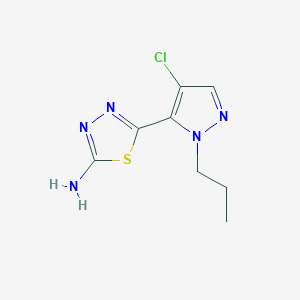

The compound “2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)isonicotinamide” is a complex organic molecule. It contains a tetrahydrothiophene group, which is a sulfur-containing heterocycle, attached to an isonicotinamide group via an ether linkage. The isonicotinamide group is further substituted with a trifluoromethylated phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrothiophene ring and the phenyl ring are likely to impart a certain degree of rigidity to the molecule, while the ether linkage and the amide group in the isonicotinamide could provide sites for potential hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the ether linkage might be susceptible to cleavage under acidic conditions, and the amide group could participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the potentially electronegative sulfur atom in the tetrahydrothiophene ring could impact its solubility and reactivity .科学的研究の応用

Organic Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of six- to nine-membered ring oximinoorthodithiolactones through cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, showcasing its role in generating cyclic orthothioesters with potential chemical and pharmaceutical applications (Coustard, 2001).

Molecular Wires and Optoelectronic Properties

Derivatives of this compound have been synthesized and their redox, structural, and optoelectronic properties investigated, highlighting its utility in the development of molecular wires for electronic and photonic devices (Wang et al., 2006).

Corrosion Inhibition

Inhibition of Mild Steel Corrosion

Isonicotinamide derivatives have been studied for their effectiveness in inhibiting mild steel corrosion in acidic medium, demonstrating the compound's potential in extending the lifespan of metal structures and equipment (Yadav et al., 2015).

Crystal Engineering and Solid-State Chemistry

Crystal Structure of Solid Forms

The co-crystallization of isonicotinamide with various carboxylic acids has produced new anhydrous and hydrous multicomponent solid forms, shedding light on the supramolecular aspects of such compounds and their potential in the design of novel material structures (Zhang et al., 2021).

Material Science and Electronics

Photochromic Materials

Research into diarylethenes with nitronyl nitroxides, including compounds related to the queried molecule, explores the control of intramolecular magnetic interactions through photoirradiation, offering insights into the development of advanced materials for information storage and sensors (Matsuda and Irie, 2000).

AMPA Receptor Potentiation

While not directly matching the query, related research on tetrahydrofuran derivatives as AMPA receptor potentiators underscores the broader pharmacological relevance of structurally complex compounds in modulating brain functions, with implications for treating cognitive deficits in psychiatric disorders (Shaffer et al., 2015).

将来の方向性

特性

IUPAC Name |

2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O2S/c18-17(19,20)12-1-3-13(4-2-12)22-16(23)11-5-7-21-15(9-11)24-14-6-8-25-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCMMJLTFCXPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2644900.png)

![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)

![(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2644907.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)

![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2644919.png)